molecular formula C24H24ClN7O3 B2360193 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1170285-00-3

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2360193
CAS RN: 1170285-00-3
M. Wt: 493.95
InChI Key: CARFQAUNRSNCFP-UHFFFAOYSA-N
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Description

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Biological Activities

The study conducted by Faheem (2018) evaluated various heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, for their pharmacological potential. The research utilized molecular docking against specific targets like EGFR, tubulin, COX-2, and 5-LOX. The study found that these compounds showed moderate inhibitory effects in assays, with some demonstrating good affinity for COX-2 and 5-LOX, leading to significant analgesic and anti-inflammatory effects. Moreover, certain compounds exhibited antioxidant potential, indicating their potential in therapeutic applications for conditions involving oxidative stress (Faheem, 2018).

Molecular Conformations and Hydrogen Bonding

Structural Analysis and Biological Activities

Narayana et al. (2016) delved into the structural characteristics of various 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. The study highlighted the existence of different molecular conformations within each compound, emphasizing the role of hydrogen bonding in forming structures ranging from aggregates to sheets. This intricate molecular arrangement potentially influences the biological activities of these compounds, although specific biological effects were not the primary focus of this study (Narayana et al., 2016).

Synthesis and Antibacterial Activity of Oxadiazole Derivatives

Antibacterial Efficacy of Novel Compounds

Rai et al. (2009) synthesized a series of novel oxadiazole derivatives and evaluated their antibacterial activity. The study found that certain derivatives exhibited significant antibacterial activity against various bacterial strains, showcasing the potential of these compounds in developing new antibacterial agents (Rai et al., 2009).

properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O3/c1-4-11-27-23-20(24-29-22(31-35-24)15-6-8-16(25)9-7-15)21(26)32(30-23)13-19(33)28-17-12-14(2)5-10-18(17)34-3/h4-10,12H,1,11,13,26H2,2-3H3,(H,27,30)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARFQAUNRSNCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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